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molecular formula C24H21BrFN5O5S B1673107 JTP-70902 CAS No. 871696-49-0

JTP-70902

Cat. No. B1673107
M. Wt: 590.4 g/mol
InChI Key: PDRPNIUQNAWRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835443B2

Procedure details

To toluene-4-sulfonic acid 3-cyclopropyl-1-(3-methanesulfonylaminophenyl)-8-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl ester 15 (3.5 g) obtained in Step 8 was added 2-fluoro-4-bromoaniline 16 (23 g), and the mixture was stirred under heating at 135° C. for 3 hrs. The reaction mixture was purified by column chromatography (chloroform:acetone=9:1) to give N-{3-[5-(4-bromo-2-fluoro-phenylamino)-3-cyclopropyl-8-methyl-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidin-1-yl]phenyl}-methanesulfonamide 17 (3.0 g, 83%) as a white solid.
Name
toluene-4-sulfonic acid 3-cyclopropyl-1-(3-methanesulfonylaminophenyl)-8-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:9](=[O:10])[C:8]3[C:11](OS(C4C=CC(C)=CC=4)(=O)=O)=[CH:12][C:13](=[O:16])[N:14]([CH3:15])[C:7]=3[N:6]([C:28]3[CH:33]=[CH:32][CH:31]=[C:30]([NH:34][S:35]([CH3:38])(=[O:37])=[O:36])[CH:29]=3)[C:5]2=[O:39])[CH2:3][CH2:2]1.[F:40][C:41]1[CH:47]=[C:46]([Br:48])[CH:45]=[CH:44][C:42]=1[NH2:43]>>[Br:48][C:46]1[CH:45]=[CH:44][C:42]([NH:43][C:11]2[C:8]3[C:9](=[O:10])[N:4]([CH:1]4[CH2:3][CH2:2]4)[C:5](=[O:39])[N:6]([C:28]4[CH:29]=[C:30]([NH:34][S:35]([CH3:38])(=[O:37])=[O:36])[CH:31]=[CH:32][CH:33]=4)[C:7]=3[N:14]([CH3:15])[C:13](=[O:16])[CH:12]=2)=[C:41]([F:40])[CH:47]=1

Inputs

Step One
Name
toluene-4-sulfonic acid 3-cyclopropyl-1-(3-methanesulfonylaminophenyl)-8-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl ester
Quantity
3.5 g
Type
reactant
Smiles
C1(CC1)N1C(N(C2=C(C1=O)C(=CC(N2C)=O)OS(=O)(=O)C2=CC=C(C=C2)C)C2=CC(=CC=C2)NS(=O)(=O)C)=O
Name
Quantity
23 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography (chloroform:acetone=9:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC1=CC(N(C=2N(C(N(C(C21)=O)C2CC2)=O)C=2C=C(C=CC2)NS(=O)(=O)C)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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